N-{3-[5-(3-fluorophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
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Description
Fluorinated pyrazoles are a class of organic compounds that have been studied for their potential medicinal properties . They are characterized by the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and one or more fluorine atoms attached to a phenyl ring .
Synthesis Analysis
The synthesis of similar fluorinated pyrazoles typically involves a two-step reaction . First, a pyrazoline is synthesized via a one-pot three-component reaction under microwave irradiation . Then, the pyrazoline is converted to a pyrazole through oxidative aromatization under conventional heating .Molecular Structure Analysis
The molecular structure of fluorinated pyrazoles is characterized by the presence of a pyrazole ring and one or more fluorine atoms attached to a phenyl ring . The exact structure would depend on the specific locations of these atoms in the molecule.Chemical Reactions Analysis
The chemical reactions involving fluorinated pyrazoles would depend on the specific compound and the conditions under which the reactions are carried out. Generally, pyrazoles can undergo a variety of reactions, including reactions with α, β-unsaturated ketones and hydrazine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of fluorinated pyrazoles would depend on the specific compound. For example, the compound 3- (4-Fluorophenyl)propanoic acid has a molecular weight of 168.165 Da .Future Directions
properties
IUPAC Name |
N-[3-[3-(3-fluorophenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O3S/c1-3-19(24)23-18(14-7-4-8-15(20)10-14)12-17(21-23)13-6-5-9-16(11-13)22-27(2,25)26/h4-11,18,22H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQSJHKKLJJWGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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